molecular formula C15H13FN2O3 B5302043 methyl 3-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate

methyl 3-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate

Cat. No. B5302043
M. Wt: 288.27 g/mol
InChI Key: JSTVZPPSDAOPOW-UHFFFAOYSA-N
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Description

Methyl 3-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate, commonly known as MFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MFB is a benzamide derivative that has shown promising results in various preclinical studies, making it a potential candidate for further research.

Mechanism of Action

MFB exerts its pharmacological effects by inhibiting the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine and serotonin, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
MFB has been shown to exhibit significant anti-inflammatory, antitumor, and analgesic activities. It has also been shown to have a positive effect on cognitive function and memory. MFB has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, leading to an increase in the levels of neurotransmitters such as acetylcholine and serotonin.

Advantages and Limitations for Lab Experiments

MFB has several advantages for lab experiments, including its high potency and selectivity, making it a potential candidate for further research. However, MFB also has some limitations, including its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research on MFB, including exploring its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Further research is also needed to understand the mechanism of action of MFB and its interactions with various enzymes. Additionally, future studies could focus on improving the solubility of MFB to make it more accessible for use in experiments.
In conclusion, MFB is a promising chemical compound that has shown significant potential in various preclinical studies. Its inhibitory effects on various enzymes make it a potential candidate for drug discovery and development, and further research is needed to explore its potential applications in the treatment of various diseases.

Synthesis Methods

MFB can be synthesized through a multistep process involving the reaction of 4-fluoroaniline with ethyl 3-aminobenzoate, followed by the reaction of the obtained intermediate with methyl chloroformate. The final product is obtained through the purification of the crude product using column chromatography.

Scientific Research Applications

MFB has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various preclinical studies, including anti-inflammatory, antitumor, and analgesic activities. MFB has also been shown to exhibit significant inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.

properties

IUPAC Name

methyl 3-[(4-fluorophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-21-14(19)10-3-2-4-13(9-10)18-15(20)17-12-7-5-11(16)6-8-12/h2-9H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTVZPPSDAOPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(4-fluorophenyl)carbamoyl]amino}benzoate

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